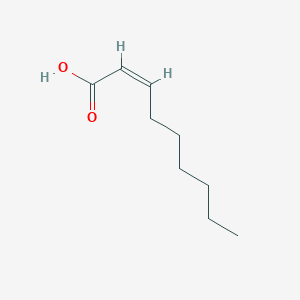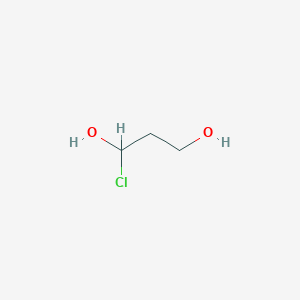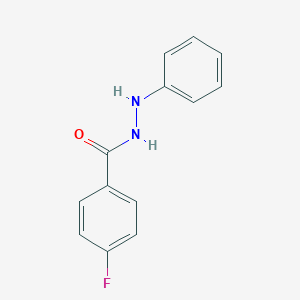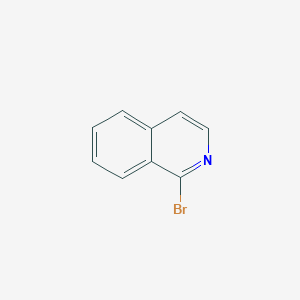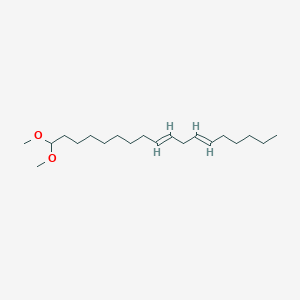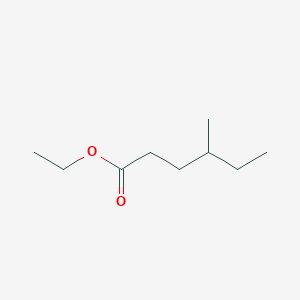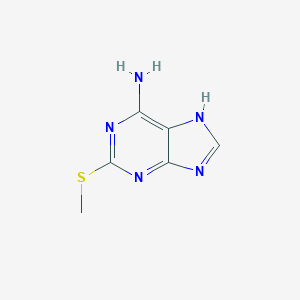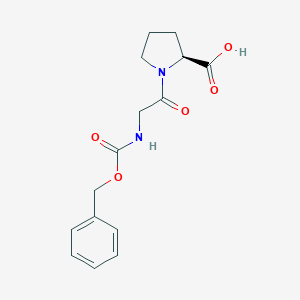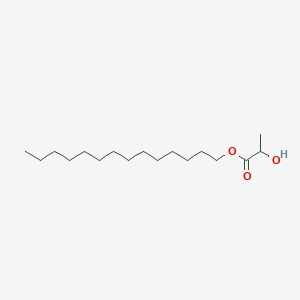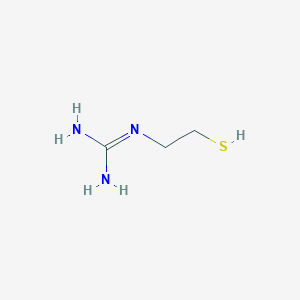
2-Mercaptoethylguanidine
Overview
Description
2-Mercaptoethylguanidine is an organic compound that belongs to the class of guanidines. It is characterized by the presence of a thiol group (-SH) and a guanidine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercaptoethylguanidine typically involves the reaction of thiourea with ethylenediamine under specific conditions. The reaction proceeds through the formation of an intermediate, which is then treated with a guanidylating agent to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Mercaptoethylguanidine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The guanidine group can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Alkyl halides or other electrophiles
Major Products:
Oxidation: Disulfides.
Reduction: Reduced guanidine derivatives.
Substitution: Substituted thiol derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in protecting cells from oxidative stress.
Medicine: Explored for its radioprotective properties, particularly in protecting cells from ionizing radiation
Industry: Utilized in the production of certain pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-Mercaptoethylguanidine involves its interaction with free radicals and reactive oxygen species. The thiol group can scavenge these reactive species, thereby protecting cells from oxidative damage. Additionally, the guanidine group can interact with various molecular targets, modulating their activity and providing protective effects .
Comparison with Similar Compounds
- 2-Aminoethylguanidine
- 2-Mercaptoethylamine
- 2-Guanidinoethanol
Comparison: 2-Mercaptoethylguanidine is unique due to the presence of both a thiol and a guanidine group, which confer distinct chemical reactivity and biological activity. Compared to 2-Aminoethylguanidine, it has enhanced radioprotective properties due to the thiol group. Compared to 2-Mercaptoethylamine, it has additional biological activity due to the guanidine group .
Properties
IUPAC Name |
2-(2-sulfanylethyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S/c4-3(5)6-1-2-7/h7H,1-2H2,(H4,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPFINWZKMCSBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19767-44-3 (mono-hydrochloride), 4337-69-3 (mono-hydrobromide) | |
| Record name | 2-Mercaptoethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00152290 | |
| Record name | 2-Mercaptoethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190-74-5 | |
| Record name | (Mercaptoethyl)guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Mercaptoethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Mercaptoethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-MERCAPTOETHYLGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S33ZNG2R5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-Mercaptoethylguanidine (MEG) primarily known for in these research papers?
A1: MEG is primarily studied for its radioprotective properties. [, , , , , , , , ] It has shown efficacy in protecting mice from the lethal effects of X-ray radiation. []
Q2: What are the potential mechanisms of action of MEG in radiation protection?
A2: Although the exact mechanism remains unclear, research suggests that MEG might exert its radioprotective effect through multiple pathways:
- Free Radical Scavenging: MEG and GED can react with oxidizing free radicals generated by ionizing radiation in aqueous solutions, suggesting a potential free radical scavenging mechanism. []
- Protein Binding: A significant portion of MEG in treated animals is found bound to proteins, primarily through mixed disulfide bonds with protein sulfhydryl groups. [, , , ] This protein binding may contribute to the protective effect.
- Dose Reduction: MEG may act as a "dose-reducing" agent, effectively lowering the radiation dose experienced by the organism. []
Q3: What are the limitations of MEG as a radioprotector?
A3: MEG does not offer universal protection against all radiation damage. High doses of radiation still prove lethal even with MEG pretreatment. [] Additionally, it may not be effective against fractionated or chronic radiation exposures. []
Q4: What is the chemical structure of this compound (MEG)?
A4: this compound contains a thiol (-SH) group, a guanidine group, and an ethyl bridge connecting them.
Q5: Does MEG interact with proteins?
A5: Yes, MEG readily binds to proteins in solution. This interaction is thought to occur through mixed disulfide bond formation with protein sulfhydryl groups and through hydrogen bonding between the guanidine group of MEG and carboxylate and hydroxyl groups on the protein. [, ]
Q6: How does radiation affect the binding of MEG to proteins?
A6: Irradiation with Cobalt-60 gamma rays increases the amount of MEG bound to proteins. This observation contradicts the theory that radiation protection arises from the splitting of the disulfide bond between MEG and proteins. []
Q7: Does MEG interact with enzymes?
A7: MEG has been shown to protect various enzymes, including yeast enolase, rabbit muscle enolase, and lactic dehydrogenase, from ionizing radiation. [] Additionally, it has been found to inhibit dopamine-beta-hydroxylase and mucopolysaccharide sulfation. [, ]
Q8: Does MEG affect the uptake of iodine by the thyroid gland?
A8: Research indicates that both MEG and its precursor, AET (S-(2-aminoethyl)thiuronium bromide hydrobromide), can affect the uptake of radioactive iodine (I-131) by the thyroid gland in rats. []
Q9: What are the main metabolites of MEG observed in mice?
A9: Following administration of MEG or GED, various metabolites have been identified in mice tissues, including:
- Protein-bound MEG (primarily in mixed disulfide linkage) [, ]
- GED [, ]
- Taurocyamine [, , ]
- Guanidoethanesulfinic acid [, , ]
- S-acetyl-2-mercaptoethylguanidine []
- Sulfate [, , ]
Q10: Does the presence of a tumor affect MEG metabolism?
A10: Yes, the presence of tumors seems to impact MEG metabolism and excretion. Tumor-bearing mice exhibit difficulty excreting MEG compared to healthy mice. [, ] Additionally, tumor-bearing mice show a higher concentration of MEG in the kidneys compared to their healthy counterparts. []
Q11: How does the tissue distribution of MEG compare to that of GED?
A11: Both MEG and GED exhibit different tissue distribution patterns. MEG is absorbed faster and achieves higher concentrations of protective forms in tissues compared to GED. [, ] The brain, subcutaneous mammary tumors, and testes show the lowest concentrations of AET sulfur, while the kidney, small intestines, and liver show the highest. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


